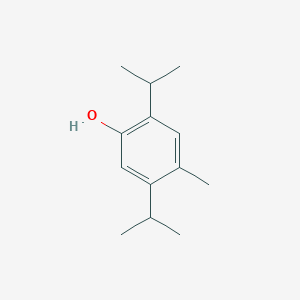

4-Methyl-2,5-diisopropylphenol

Description

Significance of Alkylated Phenols in Advanced Chemical Sciences

Alkylated phenols are a significant class of organic compounds derived from the alkylation of phenols. wikipedia.org They serve as crucial precursors and intermediates in a wide array of industrial and chemical applications. Long-chain alkylphenols are extensively used in the manufacturing of detergents, and through condensation with formaldehyde, they become essential components of phenolic resins. wikipedia.orguobasrah.edu.iq These compounds also function as building-block chemicals for creating fragrances, thermoplastic elastomers, antioxidants, oil field chemicals, and fire-retardant materials. wikipedia.org

The utility of alkylphenols extends to their use as surfactants, particularly in the form of alkylphenol ethoxylates, which are valuable in industries such as paint, herbicides, pesticides, and cosmetics. uobasrah.edu.iqtaylorandfrancis.com The properties of these nonionic surfactants can be fine-tuned by adjusting the length of the polyethylene (B3416737) oxide chains, making them versatile for applications like emulsification and dyeing. taylorandfrancis.com Furthermore, certain alkylphenols are found in tires, adhesives, and coatings as plasticizers and antioxidants. wikipedia.org The fundamental process for their production is the alkylation of phenol (B47542) with alkenes, a method that yields hundreds of millions of kilograms annually. wikipedia.orgslchemtech.com

Unique Structural Attributes of 4-Methyl-2,5-diisopropylphenol

The molecular structure of this compound dictates its specific chemical and physical properties. The presence of a hydroxyl (-OH) group attached to the aromatic ring confers acidic characteristics, typical of phenols. uobasrah.edu.iq The positioning of the two isopropyl groups at the ortho (2) and meta (5) positions relative to the hydroxyl group, along with a methyl group at the para (4) position, creates a distinct steric and electronic environment around the reactive phenolic center.

The bulky isopropyl groups provide significant steric hindrance, which can influence the compound's reactivity in chemical syntheses and its interactions with other molecules. This steric shielding can enhance the compound's stability. solubilityofthings.com The alkyl groups, being electron-donating, also affect the electron density of the aromatic ring and the acidity of the phenolic proton.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-methyl-2,5-bis(propan-2-yl)phenol foodb.cahmdb.ca |

| Chemical Formula | C13H20O foodb.cahmdb.ca |

| Average Molecular Weight | 192.2973 g/mol hmdb.ca |

| Monoisotopic Molecular Weight | 192.151415262 g/mol hmdb.ca |

| CAS Registry Number | 15269-16-6 hmdb.ca |

| Water Solubility | 0.14 g/L (Predicted) foodb.ca |

| pKa (Strongest Acidic) | 10.89 (Predicted) foodb.ca |

| Hydrogen Bond Donor Count | 1 foodb.ca |

| Hydrogen Bond Acceptor Count | 1 foodb.ca |

| Rotatable Bond Count | 2 foodb.ca |

Positioning within the Diisopropylphenol Isomer Family for Comparative Research

This compound is one of several isomers of diisopropylphenol, each with a unique arrangement of substituents that leads to different properties. A prominent and extensively studied isomer is 2,6-diisopropylphenol, widely known as the anesthetic Propofol (B549288). researchgate.netrsc.org Comparing this compound to its isomers is crucial for understanding structure-property relationships within this chemical family.

The difference in the substitution pattern—the location of the isopropyl groups on the phenol ring—dramatically affects intermolecular interactions and, consequently, physical properties like boiling point and melting point. For example, the symmetric placement of isopropyl groups in 2,6-diisopropylphenol influences its ability to form hydrogen bonds and interact with biological receptors. researchgate.net In contrast, the asymmetric substitution in this compound results in a different molecular dipole and steric profile. The properties of isomers are distinct; for instance, hydrogen bonding is a dominant intermolecular force in ethanol, giving it a higher boiling point than its isomer dimethyl ether, where weaker dipole forces prevail. libretexts.org

A comparative table of diisopropylphenol-related isomers is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 15269-16-6 | C13H20O | 192.30 | Isopropyl groups at C2, C5; Methyl group at C4 |

| 2,6-Diisopropylphenol (Propofol) | 2078-54-8 | C12H18O | 178.27 | Isopropyl groups at C2, C6 solubilityofthings.compharmacompass.com |

| 2,5-Diisopropylphenol (B50405) | 35946-91-9 | C12H18O | 178.27 | Isopropyl groups at C2, C5 thegoodscentscompany.com |

| 2,4-Diisopropyl-5-methylphenol (B1664153) | 40625-96-5 | C13H20O | 192.30 | Isopropyl groups at C2, C4; Methyl group at C5 cas.orgthegoodscentscompany.com |

Current Research Landscape and Gaps for this compound

The current body of scientific literature indicates that this compound is not as extensively studied as some of its isomers, such as Propofol. foodb.cahmdb.ca A literature review reveals a limited number of publications specifically focused on this compound. foodb.cahmdb.ca This represents a significant gap in the chemical sciences.

While the general synthesis and properties of alkylated phenols are well-established, detailed investigations into the specific reaction kinetics, potential applications, and unique chemical behavior of this compound are lacking. Research into its more studied isomers has revealed applications ranging from pharmaceuticals to industrial antioxidants. solubilityofthings.commdpi.com For example, 2,6-diisopropylphenol is a widely used anesthetic, and its synthesis and biological interactions have been thoroughly documented. rsc.orgmdpi.com

Future research could productively explore several avenues for this compound. Potential areas of investigation include:

Synthesis Optimization: Developing novel and efficient catalytic methods for the selective synthesis of this specific isomer.

Antioxidant Properties: Quantifying its potential as a radical scavenger and comparing its efficacy to other phenolic antioxidants.

Polymer Chemistry: Investigating its use as a monomer or modifying agent in the creation of new phenolic resins or other polymers with unique thermal or mechanical properties.

Biochemical Activity: Screening for potential biological activities, drawing parallels from the known effects of other diisopropylphenol isomers.

Addressing these research gaps would not only enhance the fundamental understanding of this particular molecule but could also unlock new applications in materials science, organic synthesis, and industrial chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15269-16-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

4-methyl-2,5-di(propan-2-yl)phenol |

InChI |

InChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3 |

InChI Key |

UJBZHJNVIHOWFA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C(C)C)O)C(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)O)C(C)C |

melting_point |

52.7°C |

Other CAS No. |

15269-16-6 |

physical_description |

Solid |

Synonyms |

4-Methyl-2,5-diisopropylphenol |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 2,5 Diisopropylphenol

Historical and Contemporary Approaches to Alkylated Phenol (B47542) Synthesis

The alkylation of phenols is a cornerstone of organic synthesis, with methods evolving from classical homogenous catalysis to more advanced heterogeneous systems designed for improved selectivity and sustainability.

The Friedel-Crafts alkylation is the most common method for synthesizing alkylphenols. researchgate.net The reaction mechanism involves the generation of a carbocation from an alkylating agent, which then acts as an electrophile in an attack on the electron-rich aromatic ring of the phenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.

For the synthesis of isopropylphenols, the alkylating agent is typically isopropanol (B130326) or its dehydrated form, propylene (B89431). In the presence of an acid catalyst, isopropanol is protonated, followed by the loss of a water molecule to form an isopropyl carbocation. semanticscholar.org This cation then attacks the phenol ring.

Optimization of Friedel-Crafts alkylation for phenols focuses on several key parameters:

Catalyst: The choice of catalyst, ranging from traditional Lewis acids like AlCl₃ to solid acids like zeolites and sulfated zirconia, is crucial. nih.govresearchgate.net Solid acid catalysts are often preferred as they are reusable, less corrosive, and can be tuned to enhance selectivity. mdpi.comresearchgate.net

Temperature: Reaction temperature significantly influences both the rate of reaction and the product distribution. Higher temperatures can favor C-alkylation over O-alkylation and may also lead to de-alkylation or isomerization of products. semanticscholar.orgmdpi.com

Reactant Ratio: The molar ratio of the phenol to the alkylating agent is a critical factor in controlling the degree of alkylation. A higher ratio of phenol to the alkylating agent generally favors the formation of mono-alkylated products, while an excess of the alkylating agent promotes di- or poly-alkylation. researchgate.net

Controlling the position of alkylation (regioselectivity) is a primary challenge in phenol synthesis due to the strong activating and directing effects of the hydroxyl group. nih.gov The inherent electronic properties of the phenol ring favor substitution at the ortho and para positions. Achieving substitution at the meta position or controlling the specific isomer formed among multiple activated positions requires specialized strategies. researchgate.net

Modern strategies for achieving regioselectivity include:

Shape-Selective Catalysis: Zeolites and other microporous materials can exert steric control over the reaction. researchgate.net The pore structure of the catalyst can restrict the formation of bulkier isomers, thereby favoring a specific product. For example, H-beta and H-mordenite zeolites have been studied for the selective synthesis of 2,6-diisopropylphenol from phenol. rsc.org

Directing Groups: In some synthetic approaches, a temporary directing group can be installed on the phenol to guide the alkylation to a specific position, after which the directing group is removed. orgsyn.org

Kinetic vs. Thermodynamic Control: Reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product. Lower temperatures often favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.

Targeted Synthesis of 4-Methyl-2,5-diisopropylphenol

The specific synthesis of this compound (also known as 2,4-Diisopropyl-5-methylphenol (B1664153) or 4,6-diisopropyl-m-cresol) involves the di-isopropylation of a methylphenol (cresol) precursor.

The substitution pattern of the target molecule dictates the choice of the starting material. For this compound, the most logical precursor is m-cresol (B1676322) (3-methylphenol) .

In m-cresol, the hydroxyl group directs incoming electrophiles to the ortho positions (2 and 6) and the para position (4). The methyl group also provides ortho-para direction to these same positions (2, 4, and 6). Consequently, these three positions are highly activated for electrophilic attack. The synthesis requires the addition of two isopropyl groups, preferentially at the 2- and 5- positions (or 4- and 6- positions relative to the methyl group being at position 1).

The primary alkylating agent is an isopropyl source, most commonly isopropyl alcohol (isopropanol) or propylene . researchgate.netgoogle.com Isopropanol is often used in liquid-phase reactions, while propylene is common in gas-phase processes.

The synthesis of sterically hindered phenols like this compound benefits greatly from the use of solid acid catalysts, which can provide high activity and, in some cases, enhanced selectivity. kyoto-u.ac.jp A variety of catalytic systems have been explored for the alkylation of cresols.

One documented synthesis of 2,4-diisopropyl-5-methylphenol uses m-cresol and isopropyl alcohol in the presence of carbon tetrabromide in a sealed tube at high temperatures (220-250 °C). chemicalbook.com In this reaction, the target compound was obtained with a 48% yield, alongside thymol (B1683141) (32% yield), the mono-alkylated product. chemicalbook.com

The table below summarizes various catalytic systems used for the related alkylation of cresols, which informs the potential catalysts for the target synthesis.

| Catalyst | Reactants | Key Reaction Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| Sulfated Zirconia on Perlite (SZP-15) | p-cresol + tert-butyl alcohol | 195–285 °C, Vapor Phase | 2-tert-butyl-p-cresol | mdpi.com |

| Strong Acid Resin (CT-151-DR) | m-cresol + isopropanol | 453 K, Solvent-free, Liquid Phase | Thymol, p-thymol, sym-thymol | semanticscholar.org |

| Al-Cu/HAP | m-cresol + isopropanol | 180 °C, Microwave irradiation | Thymol | google.com |

| UDCaT-5 | o-cresol + isopropanol | 180 °C, Liquid Phase | Carvacrol (B1668589) | researchgate.net |

A multi-step synthesis is a sequence of chemical reactions used to create a desired compound. vapourtec.com The synthesis of this compound from m-cresol can be viewed as a consecutive alkylation process.

First Alkylation Step: m-cresol reacts with an isopropyl cation to form a mixture of mono-alkylated isomers. The primary product under many conditions is 2-isopropyl-5-methylphenol (thymol). researchgate.netgoogle.com

Second Alkylation Step: The mono-alkylated intermediate (e.g., thymol) undergoes a second alkylation. The existing isopropyl and methyl groups sterically and electronically influence the position of the second isopropyl group, leading to the formation of this compound.

This process can be performed in a single pot, where the mono-alkylated product forms and subsequently reacts further to yield the di-alkylated product. chemicalbook.com Controlling the reaction conditions (time, temperature, reactant ratio) is essential to maximize the yield of the desired di-substituted product over the mono-substituted intermediate. A divergent approach could utilize the m-cresol precursor to synthesize various mono- and di-alkylated isomers by carefully tuning the catalysts and reaction conditions.

Advanced Purification and Isolation Techniques in Phenol Synthesis Research

The synthesis of specific multi-alkylated phenols, such as this compound, often results in the formation of a complex mixture of structural isomers. The primary challenge in its synthesis, which would typically involve the diisopropylation of 4-methylphenol (p-cresol), is controlling the regioselectivity of the Friedel-Crafts alkylation reaction. This lack of complete selectivity necessitates sophisticated purification techniques to isolate the desired product from other isomers like 4-methyl-2,6-diisopropylphenol, 4-methyl-2,3-diisopropylphenol, and other mono- or tri-alkylated derivatives.

Chromatography is an indispensable tool for the separation of closely related phenolic isomers that exhibit similar physical properties, such as boiling points and solubilities, making simple distillation or crystallization ineffective. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed.

The choice of stationary phase is critical for achieving separation. For phenolic isomers, columns that can exploit subtle differences in polarity, hydrophobicity, and spatial arrangement are preferred.

Reverse-Phase HPLC: C18 columns are standard, but for aromatic isomers, columns with phenyl or biphenyl (B1667301) stationary phases can offer enhanced selectivity. The π-π interactions between the aromatic rings of the analytes and the stationary phase provide an additional separation mechanism beyond simple hydrophobicity.

Gas Chromatography (GC): Capillary columns with polar stationary phases, such as those containing phenylmethyl silicone, are effective for separating phenol homologs and isomers. Derivatized cyclodextrins have also been used as stationary phases to improve the resolution of phenolic mixtures.

The effectiveness of a chromatographic method is determined by parameters such as retention time, resolution, and selectivity. The table below illustrates hypothetical comparative data for the separation of a mixture containing this compound and its common isomers using different HPLC columns.

| Compound | Retention Time (min) on C18 Column | Retention Time (min) on Biphenyl Column | Resolution (Rs) between Isomers on Biphenyl Column |

|---|---|---|---|

| 4-Methyl-2-isopropylphenol | 12.5 | 14.8 | 1.8 |

| 4-Methyl-2,6-diisopropylphenol | 15.1 | 17.2 | |

| This compound | 15.4 | 18.5 | 1.6 |

| 4-Methyl-2,3,6-triisopropylphenol | 17.2 | 20.1 |

Data are illustrative and based on typical separation profiles for substituted phenols.

Crystallization is a powerful technique for the final purification of solid phenolic compounds, capable of yielding high-purity material by removing residual isomers and impurities. The success of this method depends on the differences in solubility between the desired compound and its contaminants in a selected solvent system.

For substituted phenols, the choice of solvent is crucial. Solvents are selected based on their ability to dissolve the compound at higher temperatures and to provide a significant decrease in solubility upon cooling, leading to crystal formation.

Commonly Used Solvents for Phenol Crystallization:

Heptane (B126788) or Hexane

Toluene

Ethanol/Water mixtures

Methanol/Water mixtures

Melt Crystallization: This technique is particularly useful for separating isomers with close boiling points and is often employed after an initial distillation step. The crude mixture is melted and then slowly cooled to a temperature just below the melting point of the desired compound. The target compound crystallizes on a cooled surface, while impurities remain in the liquid melt. This process can be repeated in multiple stages to achieve very high purity.

The table below outlines a hypothetical multi-step purification process for this compound, combining distillation with crystallization.

| Purification Step | Description | Purity of this compound | Key Impurities Removed |

|---|---|---|---|

| Crude Reaction Mixture | Product mixture after synthesis. | ~65% | Isomers, starting materials, catalyst |

| Vacuum Distillation | Separation based on boiling point differences. | ~90% | Mono- and tri-alkylated phenols |

| Crystallization from Heptane | Dissolution in hot heptane followed by slow cooling. | ~98% | Closely-boiling structural isomers |

| Recrystallization | A second crystallization step to further refine the product. | >99.5% | Trace isomeric impurities |

Green Chemistry Principles in this compound Synthesis Research

The traditional Friedel-Crafts alkylation used to synthesize compounds like this compound often relies on catalysts and solvents that are environmentally problematic. Research has shifted towards developing more sustainable synthetic routes in line with the principles of green chemistry.

Key areas of research include:

Catalyst Replacement: Conventional Lewis acid catalysts like aluminum chloride (AlCl₃) are used in stoichiometric amounts, generate significant acidic waste, and are difficult to handle. Green alternatives focus on solid acid catalysts such as zeolites (e.g., H-beta, H-mordenite), clays, or ion-exchange resins. foodb.ca These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. foodb.ca

Safer Alkylating Agents and Solvents: The use of olefins like propene is common, but greener approaches explore the use of alcohols, such as isopropyl alcohol, as alkylating agents. rsc.orgrepec.org The primary byproduct in this case is water, which is benign. Furthermore, replacing hazardous solvents with greener alternatives or performing reactions under solvent-free conditions is a major goal. Research into using supercritical water as a reaction medium has shown promise for the alkylation of phenols without any catalyst. rsc.org

Renewable Feedstocks: A long-term green chemistry goal is to move away from petroleum-based starting materials like phenol and p-cresol. Lignocellulosic biomass is a rich source of phenolic compounds. rsc.orgacs.org Research is exploring the catalytic conversion of lignin-derived molecules into valuable alkylated phenols, which would provide a renewable pathway for synthesis. rsc.orgacs.org

The following table summarizes the transition from traditional to greener methodologies in the context of phenol alkylation.

| Principle | Traditional Method | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric AlCl₃ or H₂SO₄ | Heterogeneous solid acids (e.g., Zeolites) | Catalyst is reusable, non-corrosive, reduces waste. |

| Atom Economy | Alkylation with propene | Alkylation with isopropyl alcohol | Water is the only byproduct. |

| Solvents | Halogenated hydrocarbons | Solvent-free conditions or supercritical water | Eliminates volatile organic compounds (VOCs). rsc.org |

| Feedstock | Petroleum-derived p-cresol | Lignin-derived platform molecules | Utilizes renewable biomass resources. rsc.orgacs.org |

Spectroscopic and Chromatographic Characterization Methodologies for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms, enabling the precise structural assignment of 4-Methyl-2,5-diisopropylphenol.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the two isopropyl groups are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.org Protons attached to carbons near electronegative atoms or within aromatic systems typically resonate at lower fields (higher ppm values). libretexts.org

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, allowing for a quantitative assessment of the different types of protons present. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, septets), providing valuable information about the connectivity of atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 8.0 | Singlet/Doublet | 2H |

| Phenolic OH | 2.5 - 5.0 | Singlet | 1H |

| Isopropyl CH | 2.5 - 4.0 | Septet | 2H |

| Methyl (on ring) | 2.4 - 2.7 | Singlet | 3H |

| Isopropyl CH₃ | 0.7 - 1.3 | Doublet | 12H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Unlike ¹H NMR, the natural abundance of the ¹³C isotope is low (about 1.1%), which results in weaker signals. pressbooks.pub However, techniques such as proton decoupling are used to enhance the signal-to-noise ratio and simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom typically appears as a single sharp peak. pressbooks.pub

The chemical shifts in a ¹³C NMR spectrum span a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap and allows for the resolution of individual carbon signals. pressbooks.publibretexts.org The chemical shift of a carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. For this compound, distinct signals are expected for the aromatic carbons, the methyl carbon, and the carbons of the isopropyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 160 |

| Aromatic C-C (substituted) | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| Isopropyl CH | 25 - 35 |

| Methyl (on ring) | 20 - 30 |

| Isopropyl CH₃ | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Advanced Two-Dimensional NMR Techniques

For complex molecules or to resolve ambiguities in one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are invaluable. ipb.pt These methods correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. For instance, a COSY spectrum of this compound would show a cross-peak between the isopropyl CH proton and the isopropyl CH₃ protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. This information is crucial for determining the stereochemistry and conformation of a molecule. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For this compound, GC-MS analysis provides a retention time that is characteristic of the compound under specific chromatographic conditions. oceanbestpractices.org This retention time can be used for identification when compared to a known standard. The mass spectrum obtained from the GC-MS analysis will show a molecular ion peak corresponding to the molecular weight of this compound (192.30 g/mol ). ncats.iouni.lu

Furthermore, the fragmentation pattern observed in the mass spectrum provides a unique "fingerprint" for the molecule. Common fragmentation pathways for phenols with branched alkyl substituents involve the loss of a methyl radical (CH₃) followed by the loss of a hydrogen radical, or the loss of a methane (B114726) molecule (CH₄). nih.govacs.orgresearchgate.net Analysis of these fragment ions helps to confirm the structure of the compound. GC-MS is also a powerful tool for assessing the purity of a sample by detecting and identifying any impurities present. lcms.czepa.govchiron.no

Table 3: Predicted GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Predicted [M+H]⁺ (m/z) | 193.15869 |

| Predicted [M-H]⁻ (m/z) | 191.14413 |

| Key Fragment Ions (m/z) | 177 ([M-CH₃]⁺), 161, 149 |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. researchgate.netlabmedica.com In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer.

LC-MS is highly sensitive and can be used for the trace analysis of this compound in complex matrices. nih.gov Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the polarity and nature of the analyte. acs.org Similar to GC-MS, LC-MS provides a retention time and a mass spectrum that can be used for identification and quantification. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can further enhance selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. labmedica.comnih.gov This is achieved by selecting the molecular ion, fragmenting it, and then detecting a specific fragment ion, a technique known as Multiple Reaction Monitoring (MRM). labmedica.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C13H20O. ncats.io

In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (molecular weight: 192.2973 g/mol ), various adducts can be observed depending on the ionization technique used. ncats.io Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated to aid in identification. uni.lu

Table 1: Predicted HRMS Adducts and Collision Cross-Section Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 193.15869 | 143.9 |

| [M+Na]+ | 215.14063 | 151.6 |

| [M-H]- | 191.14413 | 146.7 |

| [M+NH4]+ | 210.18523 | 163.7 |

| [M+K]+ | 231.11457 | 149.4 |

| [M+H-H2O]+ | 175.14867 | 138.9 |

| [M+HCOO]- | 237.14961 | 163.9 |

| [M+CH3COO]- | 251.16526 | 188.0 |

| Data sourced from PubChemLite. uni.lu |

The fragmentation pattern of this compound in HRMS provides further structural information. Studies on structurally similar branched alkyl-substituted phenols, such as the anesthetic propofol (B549288) (2,6-diisopropylphenol), reveal characteristic fragmentation pathways. nih.govresearchgate.net For these compounds, the fragmentation of the [M-H]⁻ ion often involves a stepwise loss of a methyl radical (•CH3) and a hydrogen radical (•H) from an isopropyl side chain. nih.govresearchgate.net This results in a prominent product ion corresponding to the loss of a methane molecule (CH4). nih.govresearchgate.net This established fragmentation behavior for similar phenols provides a strong basis for interpreting the mass spectrum of this compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the aromatic ring, and the alkyl (isopropyl and methyl) substituents.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | O-H stretch | 3650-3580 (sharp, free), 3550-3200 (broad, H-bonded) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aromatic C=C | C=C in-ring stretch | 1600-1585 and 1500-1400 |

| Aromatic C-H | C-H "oop" (out-of-plane) bend | 900-675 |

| Alkyl C-H | C-H stretch (sp³ C-H) | 3000-2850 |

| Isopropyl Group | C-H bend | ~1385 and ~1370 (doublet) |

| C-O | C-O stretch | 1260-1180 |

| Based on general IR correlation tables. vscht.czlibretexts.org |

The presence of a broad band in the 3550-3200 cm⁻¹ region would indicate intermolecular hydrogen bonding between the phenolic hydroxyl groups. The specific pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can also provide information about the substitution pattern on the aromatic ring. The region of the infrared spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. For a molecule like this compound, X-ray crystallography would reveal:

The planarity of the aromatic ring.

The precise bond lengths and angles of the phenol (B47542), methyl, and isopropyl substituents.

The conformation of the isopropyl groups relative to the plane of the aromatic ring.

The intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, that dictate the crystal packing.

Studies on structurally related compounds, such as a lithium salt of bis(2,6-diisopropylphenyl) phosphate, have shown that the bulky diisopropylphenyl groups significantly influence the crystal packing. iucr.org In this related structure, the orientation of the isopropyl groups and the hydrogen bonding network play crucial roles in the final crystal lattice. iucr.org Similar principles would apply to the crystal structure of this compound.

Validation of Analytical Methods for Research Applications

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. omicsonline.org For research applications involving the quantification of this compound, a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for obtaining reliable and reproducible results. The validation process involves evaluating several key parameters.

Table 3: Key Parameters for the Validation of an Analytical Method for this compound

| Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. | The peak for this compound should be well-resolved from other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | A correlation coefficient (R²) of ≥ 0.99 for the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically from 80% to 120% of the expected test concentration. omicsonline.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a pre-defined limit, often 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (e.g., S/N = 3). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., S/N = 10). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results are obtained despite minor changes in mobile phase composition, pH, column temperature, etc. |

The validation of an HPLC method for phenolic compounds often involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The development and validation of such a method for this compound would ensure the integrity of research findings where its quantification is required.

Structure Reactivity Relationships of 4 Methyl 2,5 Diisopropylphenol

Influence of Methyl and Isopropyl Substituents on Phenolic Reactivity

The methyl and isopropyl groups attached to the phenolic ring of 4-Methyl-2,5-diisopropylphenol significantly modulate the reactivity of the phenolic hydroxyl group through a combination of steric and electronic effects.

Steric Hindrance Effects on Reaction Pathways

The bulky isopropyl groups, and to a lesser extent the methyl group, create steric hindrance around the phenolic hydroxyl group and the aromatic ring. This steric crowding can impede the approach of reactants, thereby influencing reaction rates and pathways. For instance, in reactions involving the hydroxyl group, such as etherification or esterification, the steric bulk of the ortho-isopropyl group can slow down the reaction compared to less hindered phenols. units.it

This steric hindrance also plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are electronically activated; however, the steric bulk of the existing substituents can block access to these sites, leading to substitution at less sterically hindered positions. core.ac.uk For example, in the alkylation of phenols, bulky catalysts can be used to favor para-substitution by restricting access to the ortho positions. smolecule.com

Electronic Effects of Alkyl Groups on Aromatic Ring

Alkyl groups are generally considered electron-donating. libretexts.org This electron-donating nature arises from a combination of the inductive effect and hyperconjugation. wikipedia.orgacs.org These effects increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the alkyl groups. wikipedia.orgresearchgate.net This increased electron density makes the aromatic ring more susceptible to electrophilic attack.

The electron-donating properties of the methyl and isopropyl groups also influence the acidity of the phenolic hydroxyl group. By increasing the electron density on the oxygen atom, these groups destabilize the corresponding phenoxide ion, making the phenol (B47542) less acidic compared to unsubstituted phenol. However, this effect is often counteracted by the steric hindrance that can inhibit solvation of the phenoxide ion. The net effect on acidity is a complex interplay of these factors.

Comparative Reactivity Studies with Isomeric Diisopropylphenols

Comparing the reactivity of this compound with its isomers, such as 2,4-diisopropylphenol (B134422) and 2,6-diisopropylphenol (Propofol), provides valuable insights into how the positioning of substituents affects chemical behavior. smolecule.com

Regioisomeric Reactivity Profiles

The different substitution patterns of diisopropylphenol isomers lead to distinct reactivity profiles. For example, in electrophilic substitution reactions, the available positions on the aromatic ring differ for each isomer, resulting in different products. The synthesis of diisopropylphenol isomers itself is a study in regioselectivity, where factors like catalyst type and reaction temperature can influence the final product distribution. smolecule.com Solid acid catalysts, for instance, tend to favor the formation of para-alkylated products. smolecule.com

Substituent Positional Isomerism and its Impact on Reaction Kinetics

The position of the isopropyl groups significantly impacts reaction kinetics. For instance, the rate of reactions involving the phenolic hydroxyl group is highly sensitive to the presence of ortho substituents. In 2,6-diisopropylphenol, the two ortho-isopropyl groups create significant steric hindrance, which can dramatically slow down reactions at the hydroxyl group compared to isomers where one or both ortho positions are unsubstituted. chemistryviews.orgsurrey.ac.uk This steric effect is a key factor in the differing reactivities of phenolic isomers. surrey.ac.uk Studies on the methylation of phenols have shown that substituents in the ortho position exert a pronounced steric effect, decreasing the reaction velocity. surrey.ac.uk

The electronic effects also vary with isomer structure. Quantum chemistry computations have shown that a hydroxyl or methoxy (B1213986) group in the meta position can destabilize certain fragmentation pathways while stabilizing others, a phenomenon termed the "meta effect". nih.gov This highlights how the relative positions of the hydroxyl and alkyl groups can influence reaction outcomes at a fundamental level.

Mechanistic Insights into Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the primary site of many chemical transformations of this compound. Common reactions include oxidation, esterification, and alkylation. smolecule.com

The oxidation of the phenolic hydroxyl group can lead to the formation of quinones or other oxygenated derivatives. smolecule.com The stability and reactivity of the intermediate phenoxy radical are influenced by the electron-donating alkyl groups, which can delocalize the unpaired electron and stabilize the radical. wikipedia.org

Esterification and etherification reactions involve the nucleophilic attack of the phenoxide ion on an electrophile. The rate of these reactions is influenced by both the steric hindrance around the hydroxyl group and the nucleophilicity of the phenoxide ion. While the electron-donating alkyl groups increase the electron density on the oxygen, making it more nucleophilic, the steric hindrance from the ortho-isopropyl group can impede the reaction.

Alkylation of the phenol can occur on either the oxygen (O-alkylation) to form an ether or on the aromatic ring (C-alkylation). The reaction pathway is often dependent on the reaction conditions. For instance, neutral pathways may favor O-alkylation, while ionic pathways tend to promote C-alkylation. smolecule.com The mechanism for C-alkylation typically proceeds via a Friedel-Crafts type electrophilic substitution, where an electrophile attacks the electron-rich aromatic ring. smolecule.com

Interactive Data Table: Reactivity Comparison of Phenolic Compounds

| Compound | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| Phenol | Unsubstituted | Baseline reactivity |

| 4-Methylphenol (p-Cresol) | One electron-donating methyl group | Increased ring activation, slightly less acidic than phenol |

| 2,6-Diisopropylphenol (Propofol) | Two bulky ortho-isopropyl groups | Significant steric hindrance at the hydroxyl group, reduced reaction rates at OH |

| This compound | Asymmetric substitution | Combination of steric and electronic effects, directing reactivity |

Experimental and Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for phenolic compounds, including this compound, relies on a synergistic combination of experimental techniques and computational modeling. These approaches provide a detailed understanding of reaction pathways, transition states, and the influence of molecular structure on reactivity.

Experimental investigations into the reactivity of substituted phenols often employ spectroscopic and spectrometric methods to identify reactants, intermediates, and products. For instance, studies on related compounds like 2,6-diisopropylphenol have utilized infrared (IR) spectroscopy to probe the influence of bulky substituents on the reactivity of the hydroxyl group. chemistryviews.org The O-H stretching frequency in the IR spectrum is sensitive to the steric environment, providing insights into the accessibility of the hydroxyl group for reactions. chemistryviews.org In the case of 2,6-diisopropylphenol, the IR spectrum in a dilute carbon tetrachloride solution displays absorptions at 3619 cm⁻¹ (intense) and 3641 cm⁻¹ (shoulder), which have been attributed to different conformers arising from the orientation of the isopropyl groups. chemistryviews.org

Mass spectrometry is another powerful tool for studying reaction mechanisms. Gas-phase ion-molecule reactions can be studied in a quadrupole ion trap to understand the intrinsic reactivity of phenols without solvent effects. core.ac.uk Competitive reactions, such as protonation and methylene (B1212753) substitution from dimethyl ether ions, can reveal the influence of the size and position of substituents on the aromatic ring. core.ac.uk For various substituted phenols, the relative percentages of these reactions correlate with the steric hindrance around the reaction centers. core.ac.uk

Computational chemistry provides a theoretical framework to complement experimental findings. Ab initio quantum chemical calculations and Density Functional Theory (DFT) are widely used to model the geometric and electronic structures of reactants, transition states, and products. chemistryviews.orgacs.org These calculations can predict reaction pathways and activation energies, offering a detailed picture of the reaction mechanism at the molecular level. For example, ab initio calculations have been instrumental in identifying stable conformers of 2,6-diisopropylphenol, which helped in the interpretation of its experimental IR spectrum. chemistryviews.org

In the context of antioxidant activity, a common reaction pathway for phenols, the reaction with radicals like the ABTS radical cation (ABTS•+) is studied. The mechanism can involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). Computational studies can help determine the preferred pathway by calculating the bond dissociation enthalpies (BDE) and ionization potentials (IP). Experimental techniques such as HPLC-ESI-MS are used to identify the products formed in such reactions, providing evidence for the proposed mechanisms. mdpi.com For instance, the reaction of propofol (B549288) (2,6-diisopropylphenol) with ABTS•+ has been shown to yield several products, indicating a complex reaction pathway. mdpi.com

The following table summarizes the experimental and computational methods used to study the reactivity of substituted phenols, which are applicable to the study of this compound.

| Methodology | Type | Information Obtained | Example Application on Related Phenols |

| Infrared (IR) Spectroscopy | Experimental | O-H bond stretching frequencies, steric hindrance | Analysis of conformers of 2,6-diisopropylphenol based on O-H stretching bands. chemistryviews.org |

| Mass Spectrometry | Experimental | Identification of reaction products and intermediates, gas-phase reactivity | Studying competitive protonation and methylene substitution reactions of substituted phenols. core.ac.uk |

| HPLC-ESI-MS | Experimental | Separation and identification of reaction products in solution | Identification of products from the reaction of propofol with ABTS radical cation. mdpi.com |

| Ab initio Quantum Chemical Calculations | Computational | Molecular geometries, energies of conformers, reaction pathways | Identification of stable conformers of 2,6-diisopropylphenol. chemistryviews.org |

| Density Functional Theory (DFT) | Computational | Electronic structure, reaction energetics, bond dissociation enthalpies | Calculation of νOH frequencies for different conformers of 2,6-diisopropylphenol. acs.org |

By integrating these experimental and computational approaches, a comprehensive understanding of the structure-reactivity relationships of this compound can be achieved, paving the way for its potential applications.

Molecular Interactions and Binding Dynamics

Computational Modeling and Simulation of Ligand-Target Interactions

Computational methods are invaluable tools for elucidating the binding mechanisms of phenolic compounds like 4-Methyl-2,5-diisopropylphenol.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenolic compounds, this often involves docking against a protein to understand potential biological activity.

In a molecular docking study of phytoconstituents from Calotropis gigantea against Staphylococcus aureus tyrosyl-tRNA synthetase, a compound identified as 5-Methyl-2,4-diisopropylphenol was among those with a high docking score, suggesting a strong binding affinity for the enzyme. researchgate.netmedcraveonline.com The docking energy for this and other similar compounds ranged from -4.5 to -6.8 kcal/mol. researchgate.netmedcraveonline.com Such studies indicate that the isopropyl and methyl groups contribute to hydrophobic interactions within the binding pocket of the macromolecule, while the phenolic hydroxyl group can form key hydrogen bonds.

These computational approaches are instrumental in screening large libraries of compounds and prioritizing them for further experimental testing. frontiersin.orgjppres.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For phenolic compounds, QSAR studies have been extensively used to predict their antioxidant and cytotoxic activities. nih.govtandfonline.combohrium.comacs.org

Key molecular descriptors that are often found to be important in QSAR models for phenols include:

Log P (Hydrophobicity): The hydrophobicity of a phenol (B47542), influenced by its alkyl substituents, can be critical for its ability to cross cell membranes and interact with hydrophobic binding sites. acs.org

Electronic Parameters: Properties like the energy of the highest occupied molecular orbital (HOMO) and the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group are crucial for antioxidant activity. nih.govresearchgate.net

Steric Parameters: The size and shape of the substituents, such as the isopropyl groups in this compound, can influence binding affinity and selectivity. acs.org

A 4D-QSAR analysis of propofol (B549288) (2,6-diisopropylphenol) and its analogues highlighted the importance of an intermolecular hydrogen bond involving the hydroxyl group's proton as the most significant binding interaction. nih.govresearchgate.netacs.org This study also identified hydrophobic pocket binding interactions involving the isopropyl groups as the second and third most important sites for binding. nih.govresearchgate.netacs.org These findings are highly relevant to understanding the interactions of this compound, which shares structural similarities.

QSAR models have shown that the number and position of hydroxyl groups, the degree of methoxylation, and the presence of alkyl substituents all play a role in the antioxidant activity of phenolic compounds. tandfonline.com

Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility of molecules and their interactions over time. For a molecule like this compound, MD simulations can reveal the preferred orientations of the isopropyl groups and the hydroxyl group, which are crucial for its binding to target molecules. frontiersin.orgrsc.org

Studies on similar molecules, such as 2,6-diisopropylphenol (propofol), have used MD simulations to understand their conformational equilibrium. researchgate.net These simulations have shown that multiple conformers, arising from the internal rotation of the hydroxyl and isopropyl groups, can coexist. researchgate.net The steric hindrance caused by the ortho-isopropyl groups can force the phenolic ring into a non-planar conformation, which in turn affects its interactions. smolecule.com The rotational freedom of these groups is reduced compared to unsubstituted phenols due to van der Waals repulsions. smolecule.com

| Parameter | Description | Significance in Molecular Interaction |

|---|---|---|

| Log P | A measure of the hydrophobicity of a compound. | Influences the ability to cross biological membranes and engage in hydrophobic interactions. acs.org |

| E(homo) | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability, crucial for antioxidant activity. nih.gov |

| BDE-OH | Bond Dissociation Enthalpy of the phenolic hydroxyl group. | Indicates the ease of hydrogen atom transfer, a key step in radical scavenging. researchgate.net |

| Steric Descriptors | Parameters related to the size and shape of the molecule and its substituents. | Affects the fit of the ligand into a binding pocket and can influence selectivity. acs.org |

Role of Hydrogen Bonding in Intermolecular Associations

Hydrogen bonding is a critical directional interaction that plays a significant role in the structure and function of biological systems and in the formation of molecular complexes. nih.govdtu.dk

The hydroxyl group of this compound is a potent hydrogen bond donor. k-state.eduresearchgate.net The acidity of the phenolic proton makes it readily available to form a hydrogen bond with an acceptor atom, such as oxygen or nitrogen, in a biological macromolecule or another molecule. rsc.org The strength of this hydrogen bond is a key factor in the stability of the resulting complex. scirp.org

The ability of phenols to act as hydrogen bond donors is fundamental to their biological activity. dtu.dk For instance, in the context of enzyme inhibition, the phenolic hydroxyl group can form a hydrogen bond with an amino acid residue in the active site, contributing significantly to the binding affinity. The presence of electron-donating alkyl groups, like the methyl and isopropyl groups in this compound, can influence the acidity of the phenolic proton and thus the strength of the hydrogen bond.

In biological systems, common hydrogen bond acceptor sites include the oxygen atoms of carbonyl groups in the peptide backbone of proteins, the carboxylate groups of acidic amino acid residues (aspartate and glutamate), and the nitrogen atoms of histidine and other basic amino acid residues. nih.gov The interaction of the phenolic hydroxyl group of this compound with these acceptor sites is a primary mechanism of its binding to biological targets.

The geometry of the hydrogen bond, including the donor-acceptor distance and the angle, is crucial for the strength of the interaction. Computational studies can predict these parameters and provide insight into the specific residues involved in the binding of phenolic compounds to their targets. scirp.org

| Interaction Type | Description | Example Acceptor Sites in Biological Systems |

|---|---|---|

| Hydrogen Bond Donor | The phenolic -OH group donates its hydrogen atom to an electronegative atom. k-state.edu | Carbonyl oxygen of peptide backbone, side chains of Asp, Glu, Gln, Asn. nih.gov |

| Hydrogen Bond Acceptor | The oxygen of the phenolic -OH group can act as an acceptor for a hydrogen bond from a suitable donor. | Amine groups, hydroxyl groups of Ser, Thr, Tyr. nih.gov |

Hydrophobic Interactions in Molecular Recognition

Molecular recognition, the specific binding of one molecule to another, is a fundamental process driven by a combination of non-covalent forces, including hydrogen bonding, electrostatic forces, and hydrophobic interactions rsc.org. For this compound, the latter is a particularly significant driving force in its interaction with biological macromolecules or synthetic hosts. The hydrophobic effect describes the tendency of nonpolar substances to aggregate in an aqueous solution to minimize their disruptive contact with water molecules ucl.ac.uk.

The structure of this compound possesses significant nonpolar character, primarily due to its two bulky isopropyl groups and the methyl group. These alkyl substituents are critical in molecular binding events. Research on other substituted phenols binding within host molecules like cyclodextrins has shown that the size and position of such alkyl groups can introduce significant steric constraints. stevenabbott.co.uk This reduction in conformational flexibility can lead to a more defined and stable orientation of the guest molecule within the host's binding pocket, enhancing the specificity of the recognition process. stevenabbott.co.uk The large surface area of the isopropyl groups contributes substantially to the hydrophobic interactions that stabilize the bound complex.

The significance of hydrophobic character in the molecular recognition of related compounds is well-documented. For instance, the anesthetic propofol (2,6-diisopropylphenol), a close structural analog lacking the methyl group, exhibits a high degree of binding to proteins such as serum albumin. acs.orgnih.gov This high affinity is directly attributed to its strong hydrophobic nature and high lipid solubility. acs.org Similarly, the hydrophobic profile of this compound is expected to be the primary determinant of its ability to engage in molecular recognition events with biological targets.

Solvent-Solute Interactions and Hansen Solubility Parameters (HSP) Analysis

To quantify the interactions between a solute and a solvent, the Hansen Solubility Parameters (HSP) provide a robust theoretical framework. This model deconstructs the total cohesive energy of a substance into three distinct parameters:

δD (Dispersion): Energy from atomic forces (van der Waals forces).

δP (Polar): Energy from dipolar intermolecular forces.

δH (Hydrogen Bonding): Energy from the attraction between electron-deficient hydrogen atoms and electronegative atoms.

Together, these parameters define a point for each substance in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by calculating the distance (Ra) between two points in this space; a smaller distance implies greater affinity and a higher likelihood of solubility. rsc.org

As of this writing, specific, experimentally determined Hansen Solubility Parameters for this compound are not available in the surveyed scientific literature. However, data exists for its structural isomer, Thymol (B1683141) (2-isopropyl-5-methylphenol), which shares the same molecular formula (C10H14O) and functional groups. Given their structural similarity, their solubility behaviors are expected to be nearly identical, a principle often used for isomers like thymol and carvacrol (B1668589). researchgate.net The HSP values for Thymol provide a valuable reference for understanding the likely solvent-solute interactions of this compound. stevenabbott.co.uk

| Compound Name | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Thymol | 19.0 | 4.5 | 10.8 |

Table 1: Hansen Solubility Parameters for Thymol, a structural isomer of this compound. Data sourced from stevenabbott.co.uk.

Mechanistic Research in Biological Systems in Vitro and Cellular Models

Exploration of Potential Antioxidant Mechanisms

There is no specific data available from in vitro assays such as DPPH, ABTS, or FRAP to quantify the free-radical scavenging capacity of 4-Methyl-2,5-diisopropylphenol. Research on analogous compounds suggests that the arrangement of alkyl groups on the phenolic ring significantly influences antioxidant activity, but direct experimental evidence for this specific isomer is absent. scielo.org.coresearchgate.net

Free Radical Scavenging Pathways via Hydrogen Donation

The fundamental mechanism for the antioxidant activity of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. nih.govresearchgate.net The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the O-H bond. While theoretical and experimental studies have been conducted on related molecules like thymol (B1683141) and isoespintanol to determine their BDE and ionization potential (IP), no such data has been published for this compound. scielo.org.coresearchgate.net

Modulation of Oxidative Stress Markers in Cellular Systems

No studies were identified that have investigated the effect of this compound on markers of oxidative stress in cellular models. Research on related compounds like carvacrol (B1668589) and various plant-derived phenols has shown the ability to modulate levels of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (B108866) (GSH), but these findings cannot be extrapolated to this compound without direct experimental support. nih.govnih.govresearchgate.net

Interaction with Enzyme Systems (e.g., Tyrosyl-tRNA Synthetase)

There is no information in the scientific literature linking this compound to any interaction with enzyme systems, including the specified Tyrosyl-tRNA synthetase (TyrRS).

Enzyme Kinetic Studies of Inhibition/Activation

No data on the enzyme kinetics, such as IC50 or K_m_ values, for this compound with TyrRS or any other enzyme is available. Published research on TyrRS inhibitors focuses on structurally distinct classes of molecules. nih.govnih.gov

Structural Basis of Enzyme-Ligand Interactions

Without evidence of interaction or kinetic data, there have been no structural biology studies, such as X-ray crystallography or molecular docking, to elucidate the binding mode of this compound with any enzyme target.

Investigation of Cellular Pathway Modulation

No research has been published detailing the effects of this compound on any cellular signaling pathways. Studies on the modulation of pathways like NF-κB or PI3K/Akt have been conducted for other phenolic antioxidants, but not for this specific compound. nih.govnih.gov

Effects on Cellular Metabolism (e.g., Mitochondrial Function)

While direct studies on the metabolic effects of this compound are limited, research on structurally similar compounds, such as propofol (B549288) (2,6-diisopropylphenol), provides valuable insights. Propofol has been shown to impact mitochondrial function. plos.orgbrieflands.com Studies suggest that propofol can impair the mitochondrial electron transport chain and may act as an uncoupler in oxidative phosphorylation. plos.org Specifically, propofol has been reported to decrease the mitochondrial membrane potential in rat liver mitochondria. plos.org Furthermore, propofol has demonstrated the ability to protect against mitochondrial damage induced by oxidative stress, suggesting a complex interaction with cellular metabolism. brieflands.comspandidos-publications.comspandidos-publications.com For instance, it can ameliorate mitochondrial dysfunction by increasing ATP levels and mitochondrial membrane potential under neurotoxic conditions. spandidos-publications.comspandidos-publications.com

In comparative studies, 2,4-diisopropylphenol (B134422), another isomer, has been shown to be more toxic than propofol, inducing caspase-3/7 activation at lower concentrations. plos.org This suggests that the specific arrangement of the isopropyl and methyl groups on the phenol (B47542) ring is a critical determinant of its biological activity and metabolic effects. The hydrophobic nature of these phenolic compounds suggests they may interact with biological membranes, which could influence cellular mechanisms. smolecule.com

Modulation of Cellular Signaling Pathways

The influence of alkylphenols on cellular signaling pathways is an area of active investigation. Due to its structural similarity to other biologically active phenols, this compound is presumed to interact with and modulate various signaling cascades. smolecule.com Propofol, for example, has been shown to modulate the PI3K/Akt signaling pathway. frontiersin.org It can also affect signaling pathways associated with microglial activation and has been observed to reduce the expression of genes related to the NF-κB pathway. frontiersin.org

Furthermore, in the context of neurological studies, propofol has been found to reduce the hyperphosphorylation of the Tau protein, with GSK-3β identified as a key protein in this signaling pathway. spandidos-publications.com The interaction of these phenols with cellular membranes, stemming from their hydrophobic properties, is a likely mechanism through which they can influence cell signaling. smolecule.comfoodb.ca

Ligand-Receptor Interaction Studies

Electrophysiological Measurements of Ion Channel Modulation

Electrophysiological studies have been instrumental in elucidating the effects of alkylphenols on ion channels, which are key targets for anesthetic compounds. wjgnet.com Research on propofol has extensively documented its modulatory effects on various ligand-gated ion channels, particularly GABAA receptors. nih.govarvojournals.orgfrontiersin.orgcpn.or.kr Propofol potentiates GABA-evoked currents and can directly activate GABAA receptors. nih.govscirp.org This potentiation is a primary mechanism underlying its anesthetic effects. cpn.or.kr

Studies comparing different phenols have revealed structure-specific interactions with ion channels. For instance, thymol and eugenol, which are structurally related to this compound, also modulate GABAA receptors and block voltage-gated sodium channels. scirp.org The position of the alkyl groups on the phenol ring significantly influences the potency and selectivity of these compounds for different ion channels. scirp.orgnih.gov For example, halogenation of the propofol molecule can alter its modulatory effects on glycine (B1666218) receptors compared to GABAA receptors. nih.gov

The table below summarizes the effects of various phenols on ion channel function based on electrophysiological measurements.

| Compound | Receptor/Ion Channel | Observed Effect |

| Propofol | GABAA Receptors | Potentiation of GABA-evoked currents, direct activation. nih.govarvojournals.orgfrontiersin.orgcpn.or.krscirp.org |

| Propofol | Voltage-gated Na+ channels | Inhibition. doi.org |

| Thymol | GABAA Receptors | Positive allosteric modulation. scirp.org |

| Thymol | Voltage-gated Na+ channels | Inhibition. scirp.org |

| Eugenol | GABAA Receptors | Positive allosteric modulation. scirp.org |

| 4-bromopropofol | Glycine Receptors | Potentiation. nih.gov |

| 4-chloropropofol | Glycine Receptors | Potentiation. nih.gov |

| 4-fluoropropofol | Glycine Receptors | Potentiation. nih.gov |

Photoaffinity Labeling and Binding Site Identification

Photoaffinity labeling has emerged as a powerful technique to identify the specific binding sites of anesthetic phenols on their target receptors. nih.gov This method utilizes photoactivatable analogs of the compound of interest, which can form covalent bonds with their binding sites upon UV irradiation, allowing for subsequent identification.

For propofol, photoaffinity analogs like m-Azipropofol have been synthesized and used to probe its binding sites on proteins. nih.govacs.orgacs.org These studies have confirmed that such analogs bind within the same cavity as propofol on target proteins, including the GABAA receptor. nih.govacs.orgsemanticscholar.org Photoaffinity labeling experiments have identified specific amino acid residues within the transmembrane domains of GABAA receptor subunits as contributing to the propofol binding pocket. semanticscholar.org The development of bifunctional photoaffinity probes, containing both a photoreactive group and a "clickable" handle, has further advanced the ability to isolate and identify photolabeled proteins. chemrxiv.org

Comparative Mechanistic Studies with Structurally Related Phenols

Comparative studies of structurally related phenols are crucial for understanding the structure-activity relationships that govern their biological effects. The position and nature of the alkyl substituents on the phenolic ring significantly influence their interactions with biological targets. smolecule.comscirp.orgchemistryviews.org

For instance, a comparison of propofol (2,6-diisopropylphenol) with its isomer 2,4-diisopropylphenol revealed that the latter can be more toxic, highlighting the importance of the substitution pattern. plos.org Similarly, studies comparing propofol with thymol (5-methyl-2-isopropylphenol) and other phenols have demonstrated differences in their ability to fluidize cell membranes and modulate ion channels. scirp.org Propofol is generally found to be more potent in increasing membrane fluidity compared to thymol and other related phenols. scirp.org

Infrared spectroscopy studies have also been used to compare the steric hindrance around the hydroxyl group in different di-substituted phenols, which can affect their reactivity and interactions. chemistryviews.org The table below presents a comparison of different phenols and their observed biological activities.

| Compound | Key Structural Feature | Comparative Biological Finding |

| This compound | Methyl group at position 4, isopropyl groups at 2 and 5 | Reactivity altered by the methyl group compared to diisopropylphenols. smolecule.com |

| Propofol (2,6-diisopropylphenol) | Isopropyl groups at positions 2 and 6 | Potent modulator of GABAA receptors and increases membrane fluidity. scirp.org |

| 2,4-Diisopropylphenol | Isopropyl groups at positions 2 and 4 | More toxic than propofol in some cellular assays. plos.org |

| Thymol (5-methyl-2-isopropylphenol) | Methyl group at position 5, isopropyl group at 2 | Interacts with and increases the fluidity of neuronal membranes. scirp.org |

These comparative approaches are essential for designing new phenolic compounds with more specific and potent biological activities.

Derivatives and Analogues of 4 Methyl 2,5 Diisopropylphenol: Design and Research Applications

Rational Design of Novel Analogues for Specific Research Probes

The development of novel analogues of phenolic compounds like 4-methyl-2,5-diisopropylphenol is often guided by a process of rational design. This approach leverages an understanding of structure-activity relationships (SAR) to create new molecules with enhanced or specific properties. Computational methods, such as four-dimensional quantitative structure-activity relationship (4D-QSAR) modeling, have been employed for related compounds like propofol (B549288) (2,6-diisopropylphenol) to identify key ligand-receptor interaction sites, thereby guiding the design of new analogues with predictable biological activities. acs.org

A key goal in the rational design of these analogues is the creation of research probes to investigate biological processes. For instance, strategies for enhancing the antioxidant activity of related phenolic structures involve the introduction of new substituents or the deprotection of methoxyl groups. scielo.org.co The effectiveness of these modifications can be rationalized and predicted using quantum chemical calculations of properties like bond dissociation energy (BDE) and ionization potential (IP). scielo.org.co

A prominent application of rational design is the development of photoactivatable probes for identifying the binding sites of a molecule within a biological system. chemrxiv.org In a notable example using the closely related propofol, researchers designed analogues containing diazirine groups—a photo-crosslinking moiety—and alkyne "handles" for bioorthogonal chemistry. chemrxiv.org The design process carefully considered the position of these modifications to ensure that the probe retained its primary biological activity, in this case, the activation of the TRPA1 ion channel. chemrxiv.org This allows the probe to bind to its target protein, be permanently crosslinked upon UV light exposure, and subsequently be identified and isolated for analysis. chemrxiv.org

Table 1: Strategies in Rational Design of Phenolic Analogues

| Design Strategy | Research Goal | Example Application | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) & QSAR | To predict and optimize biological activity (e.g., anesthetic potency). | Developing propofol analogues with improved anesthetic profiles. | acs.orgacs.org |

| Quantum Chemical Calculations (BDE, IP) | To enhance a specific chemical property like antioxidant potential. | Designing isoespintanol derivatives with superior antioxidant activity. | scielo.org.co |

| Introduction of Photo-reactive Groups | To create probes for identifying biological binding partners (photoaffinity labeling). | Synthesis of diazirine-containing propofol analogues to map binding sites on ion channels. | chemrxiv.org |

| Inclusion of Bioorthogonal Handles | To enable detection and isolation of labeled biological targets. | Incorporating an alkyne group into a photo-probe for "click" chemistry-based purification. | chemrxiv.org |

Synthetic Strategies for Derivative Libraries

The creation of derivative libraries, which consist of a collection of structurally related compounds, is essential for screening and identifying molecules with desired properties. The synthesis of derivatives based on the this compound core relies on a toolkit of established and advanced organic chemistry reactions.

A fundamental method for constructing the diisopropylphenol scaffold is the Friedel-Crafts alkylation of a simpler phenol (B47542) precursor. smolecule.com This reaction, typically catalyzed by a Lewis or Brønsted acid, introduces isopropyl groups onto the aromatic ring. smolecule.com Modern advancements have adapted this process to continuous flow chemistry, which can improve reaction control, yield, and purity. smolecule.com

To build a library of diverse analogues from a common intermediate, chemists employ a range of synthetic transformations. These strategies often involve:

Protection-Deprotection: The hydroxyl group of the phenol is often temporarily protected (e.g., as a tert-butyldimethylsilyl (TBS) ether) to allow for chemical modifications at other positions of the molecule. chemrxiv.org

Ortho-lithiation: This reaction allows for the specific introduction of functional groups at the positions adjacent to the hydroxyl group. acs.org

Alkylation and Rearrangement: Further alkylation of the phenol or rearrangement reactions like the Claisen rearrangement can be used to generate structural diversity. acs.org

Specialized Functionalization: For creating specific probes, more complex synthetic sequences are required. For example, the synthesis of a photoactivatable diazirine group can be achieved from a ketone intermediate. chemrxiv.org The introduction of an alkyne handle for click chemistry can be accomplished via reactions like the Sonogashira coupling. chemrxiv.org

Table 2: Key Synthetic Reactions for Phenolic Derivative Libraries

| Reaction Type | Purpose | Example | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Forms the core diisopropylphenol structure. | Alkylation of phenol using an isopropylating agent and an acid catalyst. | smolecule.com |

| Silyl Ether Protection | Masks the reactive phenol group during subsequent synthetic steps. | Reaction of the phenol with TBS-Cl. | chemrxiv.org |

| Ketone to Diazirine Conversion | Installs a photo-crosslinking functional group. | A two-step sequence involving formation of an oxime followed by tosylation and treatment with ammonia. | chemrxiv.org |

| Sonogashira Coupling | Introduces an alkyne group for bioorthogonal applications. | Coupling of a bromo-substituted intermediate with a terminal alkyne using a palladium catalyst. | chemrxiv.org |

| Claisen Rearrangement | Modifies the substitution pattern on the aromatic ring. | Thermal rearrangement of an allyl ether derivative. | acs.org |

Photochemical Probes and Their Synthesis for Biological Target Elucidation